molecular formula C11H12N4O3 B1517828 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid CAS No. 1098365-67-3

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid

Cat. No. B1517828
CAS RN: 1098365-67-3
M. Wt: 248.24 g/mol
InChI Key: JIUIGLKVQFAWKN-UHFFFAOYSA-N
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Description

“4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid” is a chemical compound with the molecular formula C11H12N4O3 . It has a molecular weight of 248.24 . This compound is often abbreviated as BTAF.


Molecular Structure Analysis

The InChI code for “4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid” is 1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15) .

Scientific Research Applications

Drug Discovery and Development

The benzotriazole moiety is a prominent feature in many pharmaceutical compounds due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound, with its benzotriazole and butanoic acid components, can serve as a versatile intermediate in the synthesis of novel drugs. It has potential applications in the development of anticonvulsants, antibiotics, and anticancer agents .

Organic Synthesis

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a valuable reagent for constructing diverse molecular architectures that are important in synthetic organic chemistry .

Polymer Chemistry

The benzotriazole group’s stability and reactivity make it suitable for creating new polymers with enhanced properties. It can be incorporated into polymer chains to improve UV resistance, thermal stability, and chemical resistance, which are critical for materials exposed to harsh environmental conditions .

Supramolecular Chemistry

Due to its ability to form stable hydrogen bonds, 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid can be used in the design of supramolecular structures. These structures have applications in the development of molecular machines, sensors, and drug delivery systems .

Bioconjugation

The compound’s functional groups make it ideal for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is particularly useful in the field of chemical biology for studying biological processes and for creating targeted therapies .

Fluorescent Imaging

Benzotriazole derivatives are known for their fluorescent properties. This compound could be utilized in the development of fluorescent probes for imaging in biological systems, aiding in the visualization of cellular processes and the diagnosis of diseases .

Materials Science

The intrinsic properties of benzotriazole, such as its thermal stability and electronic characteristics, make it a candidate for the development of advanced materials. These materials could be used in electronics, photonics, and as components in devices that require specific conductive or insulative properties .

Chemical Biology

In chemical biology, this compound can act as a molecular tool for probing biological systems. Its ability to interact with enzymes and proteins through hydrogen bonding and its stable nature under physiological conditions make it a valuable asset for studying biological pathways and mechanisms .

properties

IUPAC Name

4-(2H-benzotriazole-5-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIGLKVQFAWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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